1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide
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Overview
Description
1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide is a chemical compound with the molecular formula C13H14BrNO and a molecular weight of 280.17 g/mol . It is a quaternary ammonium salt derived from pyridine, featuring a benzyl group and a hydroxymethyl group attached to the nitrogen atom of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide typically involves the quaternization of 3-(hydroxymethyl)pyridine with benzyl bromide . The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by adding a non-solvent like diethyl ether .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Substitution: The bromide ion can be substituted with other nucleophiles like chloride, iodide, or hydroxide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for hydroxide substitution.
Major Products
Oxidation: 1-Benzyl-3-(carboxymethyl)pyridin-1-ium bromide.
Reduction: 1-Benzyl-3-(aminomethyl)pyridine.
Substitution: 1-Benzyl-3-(hydroxymethyl)pyridin-1-ium chloride.
Scientific Research Applications
1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-(hydroxymethyl)pyridine: Lacks the quaternary ammonium group, making it less polar and less soluble in water.
3-(Hydroxymethyl)pyridine: Lacks the benzyl group, resulting in different reactivity and biological activity.
1-Benzylpyridin-1-ium bromide: Lacks the hydroxymethyl group, affecting its chemical properties and applications.
Uniqueness
1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide is unique due to its combination of a quaternary ammonium group, a benzyl group, and a hydroxymethyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(1-benzylpyridin-1-ium-3-yl)methanol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14NO.BrH/c15-11-13-7-4-8-14(10-13)9-12-5-2-1-3-6-12;/h1-8,10,15H,9,11H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZQEROKDYBYLP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)CO.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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